molecular formula C16H12ClF4N3O4 B052055 Flumetralin CAS No. 62924-70-3

Flumetralin

Cat. No.: B052055
CAS No.: 62924-70-3
M. Wt: 421.73 g/mol
InChI Key: PWNAWOCHVWERAR-UHFFFAOYSA-N
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Description

Flumetralin is a plant growth regulator primarily used to control axillary bud (sucker) growth on tobacco plants. It was first registered for use in 1983 and is known for its local systemic effect and contact action. This compound is a member of the dinitroaniline class of compounds, which are characterized by the presence of two nitro groups on the phenyl ring. This compound is applied using hand or ground spray equipment and is effective in improving the quality and consistency of tobacco leaves .

Biochemical Analysis

Biochemical Properties

Flumetralin interacts with various enzymes and proteins within the plant cells. It’s known to influence the biochemical reactions that regulate plant growth

Cellular Effects

This compound has a significant impact on cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects are most noticeable in its ability to control and regulate plant growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions result in the observed changes in plant growth and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and does not degrade quickly, allowing for long-term effects on cellular function to be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

While this compound is primarily used in plants, studies have been conducted to observe its effects in animal models. These studies have shown that the effects of this compound can vary with different dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound is localized within specific compartments or organelles within the cell. This subcellular localization can influence its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of flumetralin involves the reaction of N-ethyl-2-chloro-6-fluorobenzylamine with 2,6-dinitro-4-trifluoromethylaniline. The process typically requires the use of high-purity reagents and solvents, such as acetone, and involves multiple steps of purification to achieve the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often formulated into various preparations such as emulsifiable concentrates, suspension concentrates, and water-dispersible granules .

Chemical Reactions Analysis

Types of Reactions: Flumetralin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Flumetralin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of dinitroaniline herbicides and plant growth regulators.

    Biology: Investigated for its effects on plant growth and development, particularly in tobacco plants.

    Medicine: Studied for its potential effects on human health and its role as a potential therapeutic agent.

    Industry: Used in agricultural practices to improve the quality and yield of tobacco crops.

Comparison with Similar Compounds

Flumetralin is often compared with other dinitroaniline compounds such as butralin, pendimethalin, and trifluralin. These compounds share similar mechanisms of action but differ in their specific applications and properties:

This compound is unique in its specific application for controlling axillary bud growth in tobacco plants, making it a valuable tool in the agricultural industry.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF4N3O4/c1-2-22(8-10-11(17)4-3-5-12(10)18)15-13(23(25)26)6-9(16(19,20)21)7-14(15)24(27)28/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNAWOCHVWERAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC=C1Cl)F)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7032553
Record name Flumetralin
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Molecular Weight

421.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; [Aldrich MSDS]
Record name Flumetralin
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Vapor Pressure

0.00000024 [mmHg]
Record name Flumetralin
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CAS No.

62924-70-3
Record name Flumetralin
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Record name Flumetralin [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumetralin
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Record name Benzenemethanamine, 2-chloro-N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-ethyl-6-fluoro
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Record name FLUMETRALIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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